3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-12-3-4-14(9-13(12)2)21-18(23)22-8-6-15(11-22)24-17-5-7-20-10-16(17)19/h3-5,7,9-10,15H,6,8,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEKCLURRKXNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1). TRPV1 is a receptor involved in pain and inflammatory responses, making it a significant target for analgesic drug development. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Pyrrolidine Backbone : A five-membered ring that contributes to the compound's conformational flexibility.
- Chloropyridine Moiety : The presence of the 3-chloropyridine enhances hydrophobic interactions with the TRPV1 receptor.
- Dimethylphenyl Group : This aromatic system increases lipophilicity, which may improve membrane permeability.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Pyrrolidine Backbone | Five-membered nitrogen-containing ring |
| Chloropyridine Moiety | Halogenated pyridine enhancing receptor binding |
| Dimethylphenyl Group | Aromatic system increasing lipophilicity |
TRPV1 Antagonism
Recent studies have indicated that compounds similar to This compound exhibit potent antagonistic activity against TRPV1. This receptor plays a crucial role in nociception (the sensory perception of pain) and is implicated in various inflammatory conditions.
Case Study: Analgesic Efficacy
In a comparative study, derivatives of this compound were tested for their ability to inhibit capsaicin-induced responses in vivo. The results demonstrated that certain analogs exhibited significantly reduced pain responses in rodent models compared to controls, suggesting effective analgesic properties. For instance, one derivative showed an IC50 value of approximately 10 nM against TRPV1 activation, indicating high potency .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the pyrrolidine ring and substitution patterns on the phenyl groups significantly influence biological activity.
Key Findings:
- Hydrophobic Interactions : Increasing hydrophobic character through additional methyl groups on the phenyl ring enhances binding affinity to TRPV1.
- Pyridine Substitution : The position and nature of substituents on the pyridine ring are critical for maintaining antagonist activity.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on phenyl | Increased potency against TRPV1 |
| Position of chlorine on pyridine | Optimal at 3-position for binding affinity |
Mechanistic Insights
Molecular docking studies have provided insights into how This compound interacts with TRPV1. The compound is hypothesized to bind at the capsaicin site, blocking receptor activation without acting as a channel blocker. This mechanism is crucial for its analgesic effects without inducing hyperthermia commonly associated with other TRPV1 antagonists .
Comparison with Similar Compounds
Structural Features and Molecular Properties
Substituent Impact on Physicochemical and Pharmacokinetic Properties
- Target Compound vs. N-(3,4-Dimethoxybenzyl) Derivative (): The 3,4-dimethylphenyl group in the target compound reduces polarity compared to the dimethoxybenzyl substituent in , which contains two methoxy (-OCH₃) groups. Molecular weight differences (~345.8 vs.
Target Compound vs. N-Phenethyl Derivative ():
- Both compounds share the same molecular formula (C₁₈H₂₀ClN₃O₂), but the phenethyl group in introduces a flexible two-carbon linker and an additional aromatic ring. This increases lipophilicity and may enhance binding to hydrophobic protein pockets compared to the rigid dimethylphenyl group in the target compound .
- Comparison with Morpholine-Trifluoroethyl Derivative (): The morpholine and trifluoroethyl groups in ’s compound introduce distinct electronic and steric effects. Morpholine contributes to solubility and may act as a hydrogen-bond acceptor .
Research Findings and Implications
Solubility and Bioavailability:
- The target compound’s dimethylphenyl group likely offers a balance between lipophilicity and metabolic stability, avoiding the extreme polarity of methoxy derivatives () and the excessive hydrophobicity of phenethyl analogs ().
- ’s trifluoroethyl-morpholine derivative demonstrates how electronegative substituents can optimize both solubility and target engagement .
Synthetic Accessibility:
- The dimethylphenyl and phenethyl derivatives (target and ) are synthetically simpler than the dimethoxybenzyl analog (), which requires additional steps for methoxy group installation .
Q & A
Q. What are the recommended synthetic routes for 3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves coupling pyrrolidine-1-carboxamide derivatives with halogenated pyridines. For example, triphosgene-mediated carbamate formation (as used in structurally similar compounds like N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide) can be adapted. Key steps include:
- Activation : Use triphosgene and triethylamine in anhydrous acetonitrile for carbamate intermediate formation .
- Coupling : React with 3-chloro-4-hydroxypyridine under controlled temperature (0–25°C) to minimize side reactions.
- Purification : Silica gel chromatography with gradients of ethyl acetate/petroleum ether yields >85% purity.
Critical Factors : Excess triethylamine (≥2 eq.) and slow addition of reagents reduce hydrolysis byproducts. Reaction time optimization (e.g., overnight stirring) ensures completion .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data inconsistencies be addressed?
Methodological Answer:
- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) is gold-standard for unambiguous confirmation. For example, SC-XRD resolved non-coplanarity between pyrrolidine and aromatic rings in related carboxamides .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases (≥98% purity threshold) .
- Data Reconciliation : If NMR shows unexpected peaks, cross-validate with LC-MS to distinguish impurities from stereoisomers. Adjust recrystallization solvents (e.g., ethyl acetate vs. hexane) to isolate pure phases .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituent variations (e.g., replacing 3-chloropyridine with fluorophenyl groups) to assess electronic effects.
- In Vitro Assays : Use enzyme inhibition or receptor-binding assays (e.g., kinase or GPCR targets) with IC50 determinations. For example, similar carboxamides showed activity as CXCR3 antagonists .
- Statistical Design : Apply factorial designs (e.g., 2^k models) to test multiple variables (e.g., substituent position, steric bulk) and identify significant SAR trends .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the pyrrolidine-carboxamide core in nucleophilic substitution reactions?
Methodological Answer:
- Computational Modeling : Density Functional Theory (DFT) studies reveal that the electron-withdrawing chloro-pyridine group enhances electrophilicity at the pyridinyl oxygen, facilitating nucleophilic attack by pyrrolidine. Transition state analysis predicts activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .
- Experimental Validation : Isotope labeling (e.g., ^18O in pyridine) combined with kinetic studies can confirm predicted mechanisms. For example, in related compounds, steric hindrance from 3,4-dimethylphenyl groups slows reaction rates by 30–40% .
Q. How can contradictory data on synthetic yields or bioactivity be systematically resolved?
Methodological Answer:
- Source Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loadings). For instance, acetonitrile vs. THF may alter yields by 15–20% due to solvation effects .
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., N-(nitrophenyl)pyrrolidine carboxamides) to identify trends. Use multivariate regression to isolate variables causing discrepancies .
- Reproducibility Protocols : Standardize inert atmosphere conditions (argon/vacuum cycles) to mitigate moisture-sensitive intermediates, a common source of variability .
Q. What computational tools are recommended for optimizing reaction pathways and reactor design?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) with transition state optimization. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 50% .
- Process Simulation : Aspen Plus or COMSOL models for continuous-flow reactors can predict mass/heat transfer limitations. For example, membrane separation technologies (CRDC subclass RDF2050104) improve catalyst recycling efficiency .
Q. What strategies mitigate toxicity risks during large-scale synthesis or handling?
Methodological Answer:
- Hazard Assessment : Review Safety Data Sheets (SDS) of intermediates (e.g., 3-chloropyridine derivatives) for acute toxicity (LD50) and environmental persistence. Substitute hazardous solvents (e.g., DCM → ethyl acetate) where feasible .
- Engineering Controls : Implement gloveboxes for air-sensitive steps and scrubbers for volatile byproducts (e.g., HCl gas from triphosgene reactions) .
Q. How do structural modifications impact metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro ADME : Use liver microsome assays (human/rat) to measure half-life. For example, fluorination at the pyridine ring (similar to ’s CF3 group) increases metabolic stability by 2–3× .
- Proteomics : Identify cytochrome P450 isoforms involved in degradation via LC-MS/MS. Structure-based drug design (SBDD) can then prioritize modifications (e.g., methyl groups to block oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
